molecular formula C15H16ClF3N6O B2857182 (4-chloro-1-ethyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034601-68-6

(4-chloro-1-ethyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2857182
CAS RN: 2034601-68-6
M. Wt: 388.78
InChI Key: LBVKIAJFEZIMPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a pyrimidine ring, and a piperazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, demonstrating significant antimicrobial and higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Patel, Agravat, and Shaikh (2011) developed new pyridine derivatives, showcasing variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Sanjeeva, Narendra, and Venkata (2022) synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, exhibiting good antibacterial and antifungal activities (Sanjeeva, Narendra, & Venkata, 2022).

Molecular Interaction Studies

  • A detailed molecular interaction study by Shim et al. (2002) on a potent and selective antagonist for the CB1 cannabinoid receptor, revealed insights into the compound's conformational dynamics and its steric binding interactions with the receptor (Shim et al., 2002).

Synthesis and Characterization

  • Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, providing valuable structural data for further exploration of similar compounds (Lv, Ding, & Zhao, 2013).
  • The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, as reported by Severina et al. (2021), highlights the importance of analytical methodologies in the development of pharmaceutical compounds (Severina et al., 2021).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given its complex structure, it could be of interest in the development of new drugs .

properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N6O/c1-2-25-8-10(16)13(22-25)14(26)24-5-3-23(4-6-24)12-7-11(15(17,18)19)20-9-21-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVKIAJFEZIMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-1-ethyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

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